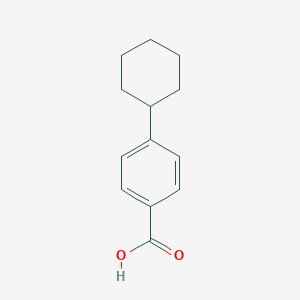

4-Cyclohexylbenzoic acid

Description

Properties

IUPAC Name |

4-cyclohexylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIWHVKGVVQHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173849 | |

| Record name | 4-Cyclohexylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20029-52-1 | |

| Record name | 4-Cyclohexylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20029-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cyclohexylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020029521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20029-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclohexylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYCLOHEXYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROT0W051KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Cyclohexylbenzoic acid chemical properties and structure

An In-Depth Technical Guide to 4-Cyclohexylbenzoic Acid: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (4-CHBA) is a bifunctional organic compound featuring a rigid cyclohexyl group and a polar carboxylic acid moiety attached to a central benzene ring. This unique structural combination imparts properties that make it a valuable intermediate in materials science and a relevant scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven protocol for its synthesis, in-depth spectroscopic analysis for structural elucidation, and a discussion of its primary applications for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound, with the CAS Number 20029-52-1, is a white crystalline solid at room temperature.[1][2] The molecule's structure, consisting of saturated and aromatic rings, results in a high melting point and low solubility in aqueous media. The carboxylic acid group provides a reactive handle for derivatization, most notably esterification, and governs its acidic properties.[3]

The molecular structure can be represented by the SMILES string: C1CCC(CC1)C2=CC=C(C=C2)C(=O)O.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20029-52-1 | [2] |

| Molecular Formula | C₁₃H₁₆O₂ | [2] |

| Molecular Weight | 204.26 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 196-201 °C | [4] |

| Boiling Point | 351.1 ± 21.0 °C (Predicted) | [5] |

| pKa | 4.35 ± 0.10 (Predicted) | [5] |

| Purity | ≥98.0% (GC) | [4][6] |

Table 2: Estimated Solubility Profile Quantitative solubility data for 4-CHBA is not extensively published. The following estimates are based on its structural similarity to benzoic acid and data for other substituted benzoic acids in common laboratory solvents.[7][8][9][10]

| Solvent | Polarity | Estimated Solubility | Rationale |

| Water | High | Sparingly Soluble | The large, nonpolar cyclohexylphenyl group dominates the molecule, limiting interaction with water. |

| Methanol / Ethanol | High | Soluble | The alcohol can hydrogen bond with the carboxylic acid group, facilitating dissolution. |

| Acetone | Medium | Soluble | The polar aprotic nature of acetone allows for good interaction with both polar and nonpolar parts of the molecule. |

| Dichloromethane | Medium | Moderately Soluble | Offers a balance of polarity for solvation. |

| Toluene | Low | Sparingly Soluble | The overall polarity of 4-CHBA is too high for extensive solubility in nonpolar aromatic solvents. |

| Hexane | Low | Insoluble | The polarity mismatch between the carboxylic acid and the aliphatic solvent is too great. |

Synthesis of this compound: A Validated Two-Step Protocol

The synthesis of 4-CHBA can be efficiently achieved via a two-step process starting from cyclohexylbenzene. The strategy involves introducing a two-carbon acetyl group via Friedel-Crafts acylation, followed by its oxidation to a carboxylic acid using the haloform reaction. This route is advantageous because it avoids the harsh conditions often required for direct oxidation of an alkylbenzene and prevents the polyalkylation issues common in Friedel-Crafts alkylations.[11]

Logical Workflow for Synthesis

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of Cyclohexylbenzene [12]

-

Rationale: This step introduces the acetyl group at the para position of the benzene ring. The cyclohexyl group is an ortho, para-director, but the para product is sterically favored. Anhydrous conditions are critical as the Lewis acid catalyst, AlCl₃, reacts violently with water.

-

Procedure:

-

Assemble a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂).

-

Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq). and anhydrous dichloromethane (DCM, 150 mL).

-

Cool the stirred suspension to 0°C in an ice bath.

-

In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM (50 mL). Add this solution dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C.

-

Prepare a second solution of cyclohexylbenzene (1.0 eq) in anhydrous DCM (100 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes. Ensure the temperature does not rise above 5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated HCl (50 mL) to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the quenched mixture to a separatory funnel. Collect the bottom organic layer.

-

Extract the aqueous layer twice more with DCM (2 x 50 mL).

-

Combine the organic extracts, wash with saturated NaHCO₃ solution (100 mL), then with brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield crude 4-cyclohexylacetophenone. The product can be purified by column chromatography if necessary.

-

Step 2: Haloform Oxidation of 4-Cyclohexylacetophenone [13][14]

-

Rationale: The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids. The reaction proceeds in a basic medium, producing the carboxylate salt, which is then protonated in an acidic workup to yield the final product.

-

Procedure:

-

In a 500 mL beaker, combine the crude 4-cyclohexylacetophenone (1.0 eq) with commercial bleach (5% aq. NaOCl, a calculated excess based on ketone amount) and 10% NaOH solution (approx. 2.5 mL per gram of ketone).

-

Warm the mixture in a water bath to approximately 60°C for 1 hour, stirring periodically. The oily layer of the ketone should gradually disappear as it reacts to form the water-soluble sodium salt.

-

Work-up: Once the reaction is complete (indicated by the disappearance of the oily ketone layer), remove the beaker from the heat and cool it in an ice bath.

-

Add a small amount of acetone (approx. 2 mL) to destroy any excess hypochlorite.

-

Slowly and with stirring, add concentrated HCl dropwise to the cold solution. This compound will precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH ~1-2, check with litmus paper).

-

Collect the white precipitate by vacuum filtration, washing the solid with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound. Dry the crystals in a vacuum oven.

-

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of the synthesized product is paramount. The combination of NMR and IR spectroscopy provides a definitive fingerprint of this compound.

Logical Flow of Spectroscopic Confirmation

Caption: Integrated workflow for structural verification.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms.[15][16]

-

δ ~12.0-13.0 ppm (s, 1H): This very downfield, broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

δ ~8.05 ppm (d, 2H): A doublet for the two aromatic protons ortho to the electron-withdrawing carboxylic acid group.

-

δ ~7.30 ppm (d, 2H): A doublet for the two aromatic protons ortho to the electron-donating cyclohexyl group.

-

δ ~2.55 ppm (tt, 1H): A triplet of triplets for the single methine proton on the cyclohexyl ring that is directly attached to the benzene ring.

-

δ ~1.75-1.90 ppm (m, 4H): A multiplet corresponding to the four axial protons on the cyclohexyl ring.

-

δ ~1.25-1.45 ppm (m, 6H): A complex multiplet for the remaining six equatorial protons on the cyclohexyl ring.

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the different carbon environments.[15]

-

δ ~172.0 ppm: The quaternary carbon of the carboxylic acid (C=O).

-

δ ~148.0 ppm: The quaternary aromatic carbon attached to the cyclohexyl group.

-

δ ~130.5 ppm: The two aromatic CH carbons ortho to the carboxylic acid group.

-

δ ~128.0 ppm: The quaternary aromatic carbon attached to the carboxylic acid group.

-

δ ~127.0 ppm: The two aromatic CH carbons ortho to the cyclohexyl group.

-

δ ~44.0 ppm: The methine carbon of the cyclohexyl group attached to the ring.

-

δ ~34.5 ppm: The two CH₂ carbons of the cyclohexyl ring adjacent to the methine carbon.

-

δ ~26.8 ppm: The two CH₂ carbons of the cyclohexyl ring beta to the methine carbon.

-

δ ~26.0 ppm: The single CH₂ carbon of the cyclohexyl ring gamma to the methine carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.[17][18]

-

3300-2500 cm⁻¹ (broad): A very broad and characteristic O-H stretching vibration for the hydrogen-bonded carboxylic acid dimer.

-

~2925 & 2850 cm⁻¹ (strong): C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl group.

-

~1685 cm⁻¹ (strong): A strong C=O stretching vibration for the conjugated carboxylic acid.

-

~1610 & 1580 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1300 cm⁻¹ (medium): C-O stretching vibration of the carboxylic acid.

Key Applications

Materials Science: Liquid Crystal Precursors

This compound and its derivatives are fundamental building blocks in the synthesis of high-performance liquid crystals (LCs).[19] The rigid core provided by the cyclohexyl-benzene unit is essential for inducing the anisotropy required for liquid crystalline phases.[3] Through esterification of the carboxylic acid group with various substituted phenols, molecules with specific optical and dielectric properties can be synthesized. These resulting calamitic (rod-shaped) liquid crystals are crucial components in modern display technologies, including LCD screens, as well as in advanced optical devices like tunable filters and switchable diffraction gratings.[3][20]

Drug Development and Medicinal Chemistry

The benzoic acid scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds and approved drugs.[4][21] The carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a bioisostere for other functional groups, enabling interaction with enzyme active sites and receptors.

While 4-CHBA itself is not an active drug, its core structure is of significant interest. For instance:

-

Enzyme Inhibition: Derivatives of similar scaffolds, such as substituted biphenyl esters, have been developed as potent inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), which has therapeutic potential for anxiety and pain.[22] The cyclohexyl-phenyl core can be accommodated within lipophilic regions of an enzyme's binding site.

-

Scaffold Hopping: The this compound structure can be used in "scaffold hopping" strategies, where it replaces other cyclic systems in known active molecules to improve properties like metabolic stability, potency, or to create novel intellectual property.[5]

-

Metabolic Analogs: Analogs of 4-hydroxybenzoic acid have been used to study and bypass deficiencies in the biosynthesis of Coenzyme Q, demonstrating that such scaffolds can be recognized and processed by cellular enzymes.[23]

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.[1]

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid dust formation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88337, this compound. Retrieved from [Link]

-

Ozeir, M., Muhl, C., & Pierrel, F. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers in Physiology, 8, 429. Retrieved from [Link]

-

Truman State University. (n.d.). The Oxidation of Acetophenone to Produce Benzoic Acid. Retrieved from [Link]

-

PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Retrieved from [Link]

-

Ghosh, P., et al. (2024). CCDC 2315029: Experimental Crystal Structure Determination : (4-phenylcyclohexyl)acetic acid. KAUST Repository. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 365-371. Retrieved from [Link]

-

In-Silico Drug Discovery and Development. (n.d.). Scaffold Hopping in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

Mor, M., et al. (2004). Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 47(21), 4998-5008. Retrieved from [Link]

-

ResearchGate. (n.d.). Sodium-hypochlorite-NaOCl.pdf - Spotlight 215. Retrieved from [Link]

-

PubMed. (2016). Design and Development of a Cyclic Decapeptide Scaffold With Suitable Properties for Bioavailability and Oral Exposure. Journal of Medicinal Chemistry, 59(11), 5462-5476. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 14(1), 133. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

ResearchGate. (2016). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. Journal of Chemical & Engineering Data, 61(8), 2828-2835. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Vinylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

ResearchGate. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(1), 589-592. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN112358380A - Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol.

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. This compound | C13H16O2 | CID 88337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]

- 4. Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzoic acid [webbook.nist.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. This compound(20029-52-1) 1H NMR [m.chemicalbook.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. escholarship.org [escholarship.org]

- 23. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

4-Cyclohexylbenzoic acid CAS number 20029-52-1 properties

An In-Depth Technical Guide to 4-Cyclohexylbenzoic Acid (CAS No. 20029-52-1): Properties, Synthesis, and Applications

Abstract and Introduction

This compound (CAS No. 20029-52-1) is a bifunctional organic compound characterized by a rigid core composed of a benzene ring and a cyclohexane ring, linked to a reactive carboxylic acid group. This unique structural arrangement imparts a significant degree of molecular anisotropy, or rod-like shape, making it a cornerstone intermediate in the field of materials science. While the benzoic acid moiety is a common scaffold in medicinal chemistry, the primary and most extensively developed application of this compound and its analogues is in the synthesis of high-performance liquid crystals (LCs).

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, plausible synthetic routes, and core reactivity. It places a strong emphasis on its pivotal role as a precursor for calamitic (rod-shaped) liquid crystals, which are fundamental components in modern display technologies and advanced photonic devices. Furthermore, this document explores the compound's safety profile and handling protocols, offering a holistic resource for researchers, materials scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are critical for its application in any scientific or industrial context. These properties dictate its behavior in various solvents, its thermal stability, and its appropriate storage conditions.

Molecular Structure and Identifiers

The structure of this compound consists of a cyclohexane ring attached at the para position of a benzoic acid molecule.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 20029-52-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][4][5] |

| Molecular Weight | 204.26 g/mol | [2][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | p-Cyclohexylbenzoic acid, (4-Carboxyphenyl)cyclohexane | [3][5][6] |

| InChIKey | QCIWHVKGVVQHIY-UHFFFAOYSA-N | [1][5] |

| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)C(=O)O | [5] |

| EINECS Number | 243-472-5 | [2][3][4] |

Physicochemical Data

The physical properties of this compound are summarized below. It exists as a stable, crystalline solid at room temperature with a high melting point, indicative of a well-ordered crystal lattice.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white powder or crystalline solid | [2][4][7] |

| Melting Point | 194 - 200 °C | [1][2][3][4] |

| Boiling Point | 351.1 ± 21.0 °C (Predicted) | [2][4] |

| pKa | 4.35 ± 0.10 (Predicted) | [2][4] |

| Storage | Store sealed in a dry place at room temperature | [2][4] |

Synthesis and Reactivity

While specific, detailed protocols for the synthesis of this compound are not abundant in open literature, its structure lends itself to established organic chemistry transformations. Plausible synthetic strategies can be inferred from methods used for structurally similar compounds.[8][9]

Plausible Synthetic Pathway

A common industrial approach for this class of molecules involves a multi-step synthesis that builds the core structure sequentially. A representative workflow could start from biphenyl and proceed through acylation, alkylation, reduction, and oxidation, followed by hydrogenation to yield the final product.[9] This ensures high selectivity and yield, which are crucial for industrial production.

Caption: Plausible multi-step synthesis workflow for this compound.

Key Reactivity: Esterification for Mesogen Formation

The chemical utility of this compound is dominated by the reactivity of its carboxylic acid functional group.[8] This group serves as a versatile handle for derivatization, most notably through esterification .

The reaction with various substituted phenols or alcohols is the critical step in producing the final liquid crystal molecules, known as mesogens. This reaction elongates the molecular structure and introduces different terminal groups, which fine-tunes the physical properties of the resulting material, such as its melting point and the temperature range of its liquid crystal phases.[8][10]

Protocol: General Esterification via Acyl Chloride

-

Activation: The carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF. The reaction is often performed at room temperature or with gentle heating.

-

Esterification: The resulting 4-cyclohexylbenzoyl chloride is then reacted with a desired phenol or alcohol in the presence of a base, such as pyridine or triethylamine. The base acts as a nucleophilic catalyst and scavenges the HCl byproduct.

-

Workup and Purification: The reaction mixture is typically washed with dilute acid, water, and brine to remove unreacted starting materials and byproducts. The final ester product is then purified, usually by recrystallization or column chromatography, to achieve the high purity required for liquid crystal applications.

Core Application: A Building Block for Liquid Crystals

The primary industrial and research application of this compound is as a fundamental building block for thermotropic liquid crystals.[10][11]

Molecular Design Principles for Liquid Crystal Generation

The formation of liquid crystal phases is predicated on specific molecular design principles that balance rigidity and flexibility. The structure of this compound provides the necessary molecular anisotropy (a non-spherical, rod-like shape) that is a prerequisite for mesomorphism.[8]

-

The Rigid Core: The combination of the benzene ring and the cyclohexane ring creates a rigid, linear core that promotes the parallel alignment of molecules needed for liquid crystal phases.[8]

-

The Carboxylic Acid Handle: As discussed, this group allows for the attachment of various terminal chains via esterification, enabling the precise tuning of the final molecule's properties.[8][10]

Derivatives, such as p-substituted phenyl esters of 4-(trans-4-alkylcyclohexyl)benzoic acids, are well-known to exhibit nematic phases over wide and practical temperature ranges.[8]

Caption: Role of this compound as a precursor for liquid crystals.

Advanced Applications in Photonics and Polymers

The liquid crystals derived from this compound are not limited to displays. They are being actively researched for use in tunable photonic devices, including:

-

Switchable diffraction gratings

-

Tunable optical filters

-

Dynamic lenses[8]

Furthermore, when reacted with bifunctional molecules like diols, this compound can form liquid crystal polymers. These materials combine the properties of polymers (mechanical strength, thermal stability) with the unique optical properties of liquid crystals, opening doors for applications in flexible displays and advanced optical films.[10][11]

Potential in Drug Discovery and Development

While materials science is its primary domain, the structural motifs within this compound are relevant to medicinal chemistry. Benzoic acid and its derivatives are a well-established class of compounds in pharmaceuticals, used as preservatives and as scaffolds for active pharmaceutical ingredients.[12][13][14]

The cyclohexyl-aryl-acid framework has been explored in various therapeutic contexts. For instance, more complex molecules incorporating a cyclohexyl group and a benzoic acid moiety have been investigated as highly potent CCR5 antagonists for anti-HIV therapy.[15][16] Other related sulfonamide derivatives are studied for their potential as enzyme inhibitors.[17] Although no direct pharmacological data for this compound itself is prominent, its structure represents a potential starting point or fragment for the design of new therapeutic agents where a rigid, lipophilic group is desired for receptor binding.

Safety, Handling, and Toxicology

According to available safety data, this compound is classified as an irritant. Standard laboratory precautions should be employed when handling this compound.

Table 3: GHS Hazard Classification

| Category | Information | Reference(s) |

| Signal Word | Warning | [5][7] |

| Pictograms | GHS07 (Exclamation Mark) | [4][5] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][7] |

Handling and Storage Recommendations

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required, including safety glasses, gloves, and a lab coat. Avoid dust formation.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[7]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature.[7]

Conclusion

References

-

Stenutz, R. This compound. [Online] Available at: [Link] [Accessed January 10, 2026].

-

CAS Common Chemistry. 4-(Cyclohexyloxy)benzoic acid. [Online] Available at: [Link] [Accessed January 10, 2026].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. [Online] Available at: [Link] [Accessed January 10, 2026].

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-(trans-4-Propylcyclohexyl)benzoic acid: A Cornerstone for Liquid Crystal Polymers. [Online] Available at: [Link] [Accessed January 10, 2026].

-

National Center for Biotechnology Information. This compound | C13H16O2 | CID 88337. PubChem. [Online] Available at: [Link] [Accessed January 10, 2026].

-

National Center for Biotechnology Information. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. [Online] Available at: [Link] [Accessed January 10, 2026].

-

Cheméo. p-Cyclohexylbenzoic acid. [Online] Available at: [Link] [Accessed January 10, 2026].

-

PubMed. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic Acid Hydrochloride: A Highly Potent Orally Available CCR5 Selective Antagonist. [Online] Available at: [Link] [Accessed January 10, 2026].

-

European Commission. Opinion on Benzoic acid, 4,4-{[6-[[[(1,1-dimethyl)amino]carbonyl]phenyl] amino]-1,3,5-triazine-2,4-diyl)diimino}bis-, bis(2-ethylhexyl)ester. [Online] Available at: [Link] [Accessed January 10, 2026].

-

ResearchGate. ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. [Online] Available at: [Link] [Accessed January 10, 2026].

-

LookChem. 4-(6-Acryloyloxy-hexyloxy)benzoic acid 4-(4-propyl-cyclohexyl)phenyl ester Safety Data Sheets(SDS). [Online] Available at: [Link] [Accessed January 10, 2026].

-

National Center for Biotechnology Information. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. [Online] Available at: [Link] [Accessed January 10, 2026].

-

ResearchGate. Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. [Online] Available at: [Link] [Accessed January 10, 2026].

-

National Center for Biotechnology Information. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Online] Available at: [Link] [Accessed January 10, 2026].

- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

- Google Patents. CN112358380A - Synthesis method of 4-(4'-alkylcyclohexyl) cyclohexanol.

-

National Center for Biotechnology Information. Cyclohexyl benzoate | C13H16O2 | CID 75486. PubChem. [Online] Available at: [Link] [Accessed January 10, 2026].

-

Angene. Application of Benzoic Acid. [Online] Available at: [Link] [Accessed January 10, 2026].

-

Patsnap Synapse. What is Benzoic Acid used for? [Online] Available at: [Link] [Accessed January 10, 2026].

-

ResearchGate. Pyrogallol, protocatechuic acid, and 4-hydroxybenzoic acid. [Online] Available at: [Link] [Accessed January 10, 2026].

Sources

- 1. This compound [stenutz.eu]

- 2. This compound CAS#: 20029-52-1 [m.chemicalbook.com]

- 3. CAS 20029-52-1 | 2721-1-X0 | MDL MFCD00039459 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound , ≥98.0%(GC) , 20029-52-1 - CookeChem [cookechem.com]

- 5. This compound | C13H16O2 | CID 88337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemeo.com [chemeo.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. News - Application of Benzoic Acid [sprchemical.com]

- 13. annexechem.com [annexechem.com]

- 14. What is Benzoic Acid used for? [synapse.patsnap.com]

- 15. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid (101116-05-6) for sale [vulcanchem.com]

Synthesis and Characterization of 4-Cyclohexylbenzoic Acid: A Technical Guide

Introduction

4-Cyclohexylbenzoic acid is a valuable organic compound characterized by a benzoic acid molecule substituted with a cyclohexyl group at the para position. This unique structure, combining a rigid aromatic core with a flexible aliphatic ring, makes it a significant precursor in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials.[1] Its derivatives are known to exhibit nematic liquid crystal phases over a wide range of temperatures, a property crucial for display technologies. This guide provides an in-depth, field-proven methodology for the synthesis, purification, and comprehensive characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development.

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a robust two-step process. The pathway begins with the Friedel-Crafts acylation of cyclohexylbenzene to form an intermediate ketone, which is subsequently oxidized to the desired carboxylic acid. This method is favored for its reliability and high yields.

Step 1: Friedel-Crafts Acylation of Cyclohexylbenzene

The initial step involves the electrophilic aromatic substitution of cyclohexylbenzene with acetyl chloride, catalyzed by a Lewis acid, aluminum chloride (AlCl₃).[2]

Mechanism Insight: The reaction proceeds via the formation of a resonance-stabilized acylium ion (CH₃CO⁺) when acetyl chloride complexes with AlCl₃.[3] This potent electrophile then attacks the electron-rich benzene ring. The cyclohexyl group is an ortho-para director; however, due to significant steric hindrance at the ortho positions, the acylation occurs almost exclusively at the para position, yielding 4-cyclohexylacetophenone.[4] This high regioselectivity simplifies the purification process.

Step 2: Haloform Oxidation of 4-Cyclohexylacetophenone

The intermediate, 4-cyclohexylacetophenone, is a methyl ketone, making it an ideal substrate for the haloform reaction to produce the target carboxylic acid.[5] This oxidation is typically performed using sodium hypochlorite (household bleach) or sodium hypobromite in a basic solution.[6][7]

Mechanism Insight: In the presence of a base (e.g., NaOH), the α-hydrogens of the methyl group are acidic and are sequentially replaced by halogen atoms.[8] The resulting trihalomethyl group becomes an excellent leaving group. Nucleophilic attack by a hydroxide ion on the carbonyl carbon leads to the cleavage of the carbon-carbon bond, forming the sodium salt of this compound and a haloform (e.g., chloroform).[6][9] Subsequent acidification protonates the carboxylate salt to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Safety Notice: This procedure involves corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10][11] Aluminum chloride reacts violently with water.[12]

Reagents & Quantities:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Cyclohexylbenzene | 160.26 | 16.0 g | 0.10 |

| Acetyl Chloride | 78.50 | 8.6 g (7.8 mL) | 0.11 |

| Aluminum Chloride (anhydrous) | 133.34 | 14.7 g | 0.11 |

| Dichloromethane (anhydrous) | - | 100 mL | - |

| Sodium Hypochlorite (bleach) | - | ~150 mL | - |

| Sodium Hydroxide | 40.00 | 10.0 g | 0.25 |

| Hydrochloric Acid (conc.) | - | As needed | - |

| Ethanol | - | For recrystallization | - |

Procedure:

Part A: Synthesis of 4-Cyclohexylacetophenone

-

Set up a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.

-

Add anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (50 mL) to the flask and cool the slurry in an ice bath to 0-5°C.

-

In the dropping funnel, prepare a solution of cyclohexylbenzene (16.0 g) and acetyl chloride (8.6 g) in anhydrous dichloromethane (50 mL).

-

Add the solution from the dropping funnel to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature below 10°C. Hydrogen chloride gas will evolve.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture under reflux for 1 hour.[13]

-

Cool the reaction mixture back down in an ice bath and slowly quench it by pouring it over 100 g of crushed ice.

-

Separate the organic layer, wash it with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL), then dry it over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield crude 4-cyclohexylacetophenone, which can be used in the next step without further purification.

Part B: Oxidation and Purification

-

In a flask, dissolve the crude 4-cyclohexylacetophenone in 50 mL of dioxane or a suitable solvent.

-

In a separate beaker, prepare the oxidizing solution by adding sodium hypochlorite solution (~150 mL) to a solution of sodium hydroxide (10.0 g) in 50 mL of water.

-

Slowly add the oxidizing solution to the stirred ketone solution. Heat the mixture in a water bath at approximately 75°C for 30-45 minutes.[6]

-

Cool the mixture to room temperature and add sodium bisulfite to destroy any excess hypochlorite.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted ketone.

-

Collect the aqueous layer containing the sodium 4-cyclohexylbenzoate and cool it in an ice bath.

-

Slowly acidify the cold aqueous solution with concentrated HCl until the precipitation of the white solid is complete (pH ~2).

-

Collect the crude this compound by vacuum filtration and wash the solid with cold water.

-

Purify the crude product by recrystallization from an ethanol/water mixture.[14][15] Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to form crystals, then cool in an ice bath to maximize yield.

-

Filter the pure crystals, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of physical and spectroscopic methods provides a self-validating system of analysis.

Physical Characterization

Melting Point: A sharp melting point is a strong indicator of purity. The literature value for the melting point of this compound is in the range of 196-200°C.[16][17]

Spectroscopic Characterization

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.

Expected Spectroscopic Data:

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12.0 ppm (singlet, broad) |

| Aromatic Protons | ~8.0 ppm (d) & ~7.3 ppm (d) | |

| Cyclohexyl Proton (-CH-) | ~2.5 ppm (multiplet) | |

| Cyclohexyl Protons (-CH₂-) | ~1.2-1.9 ppm (multiplets) | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~172 ppm |

| Aromatic Carbons | ~127-150 ppm (4 signals) | |

| Cyclohexyl Carbons | ~26-45 ppm (4 signals) | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| C=O Stretch (Carbonyl) | ~1680-1710 cm⁻¹ (strong) | |

| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 cm⁻¹ | |

| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z = 204.26 |

(Note: NMR chemical shifts are approximate and can vary based on the solvent used).[18][19][20]

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This guide details a reliable and well-established method for the synthesis and characterization of this compound. The two-step synthesis involving Friedel-Crafts acylation followed by haloform oxidation provides a high yield of the target compound. The described purification and comprehensive characterization techniques ensure the final product's high purity and confirmed structural integrity, making it suitable for demanding applications in materials science and pharmaceutical development.

References

- Vertex AI Search. (n.d.). Chemistry Haloform Reaction Mechanism.

- ChemicalBook. (n.d.). This compound CAS#: 20029-52-1.

- Stenutz. (n.d.). This compound.

- The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.

- Vedantu. (n.d.). The conversion of acetophenone into benzoic acid can class 12 chemistry CBSE.

- PubChem. (n.d.). This compound.

- WebAssign. (n.d.). Experiment 4 - Oxidation of Acetophenone.

- Scribd. (n.d.). Synthesis of Benzoic Acid From Acetophenone.

- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.

- ChemicalBook. (n.d.). This compound(20029-52-1) 1H NMR spectrum.

- University of California, Irvine. (n.d.). Recrystallization and Crystallization.

- Cambridge University Press. (n.d.). Haloform Reaction.

- Benchchem. (n.d.). 4-(trans-4-Ethylcyclohexyl)benzoic acid.

- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

- New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet.

- Redox. (2022). Safety Data Sheet Aluminium Chloride.

- Fisher Scientific. (2019). SAFETY DATA SHEET - Aluminium chloride.

- Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r....

- Chemistry LibreTexts. (2023). Using Acyl Chlorides in Friedel-Crafts Reactions.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]

- 3. youtube.com [youtube.com]

- 4. Khan Academy [khanacademy.org]

- 5. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. webassign.net [webassign.net]

- 7. scribd.com [scribd.com]

- 8. The conversion of acetophenone into benzoic acid can class 12 chemistry CBSE [vedantu.com]

- 9. SATHEE: Chemistry Haloform Reaction Mechanism [satheejee.iitk.ac.in]

- 10. redox.com [redox.com]

- 11. uprm.edu [uprm.edu]

- 12. nj.gov [nj.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thestudentroom.co.uk [thestudentroom.co.uk]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. This compound CAS#: 20029-52-1 [m.chemicalbook.com]

- 17. This compound [stenutz.eu]

- 18. This compound | C13H16O2 | CID 88337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound(20029-52-1) 1H NMR [m.chemicalbook.com]

- 20. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

The Solubility Profile of 4-Cyclohexylbenzoic Acid in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists

Introduction

4-Cyclohexylbenzoic acid is a key intermediate in the synthesis of a variety of organic materials, most notably in the field of liquid crystals and specialty polymers.[1] Its unique molecular structure, featuring a polar carboxylic acid group and a nonpolar cyclohexyl moiety, imparts a distinct solubility profile that is critical for its application in synthesis, purification, and formulation.[2] This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering a predictive analysis based on established chemical principles and data from analogous compounds. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to determine precise solubility data tailored to their specific applications, ensuring a self-validating approach to formulation and process development.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | [2] |

| Molecular Weight | 204.26 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Structure | [2] |

The molecule's structure reveals a dichotomy: the hydrophilic carboxylic acid group (-COOH) is capable of forming strong hydrogen bonds with polar solvents, while the lipophilic cyclohexyl and phenyl groups contribute to its affinity for nonpolar environments. This amphiphilic character suggests a nuanced solubility profile across a spectrum of organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[3] This principle is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent.

-

Polar Solvents: Solvents with high dielectric constants and the ability to act as hydrogen bond donors or acceptors (e.g., alcohols, ketones) are expected to interact favorably with the carboxylic acid group.

-

Nonpolar Solvents: Solvents with low dielectric constants and dominated by van der Waals forces (e.g., alkanes, aromatic hydrocarbons) will primarily interact with the cyclohexyl and phenyl portions of the molecule.

The overall solubility in a given solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For carboxylic acids like this compound, the strong hydrogen bonding between the acid molecules in the solid state must be overcome for dissolution to occur.[4]

Predicted Solubility of this compound

Disclaimer: The following data is predictive and intended as a guide for solvent selection. Actual experimental values may vary.

Table 1: Predicted Qualitative Solubility of this compound at Ambient Temperature

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid group. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Nonpolar Aromatic | Toluene, Xylene | Low to Moderate | Favorable interactions with the phenyl ring, but limited interaction with the carboxylic acid. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | Primarily van der Waals interactions with the cyclohexyl group; poor solvation of the carboxylic acid. |

| Chlorinated | Dichloromethane | Moderate | Dipole-dipole interactions can solvate the molecule to some extent. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, empirical determination is essential. The following section details a robust protocol based on the widely accepted shake-flask method.

Experimental Workflow

The process of determining the equilibrium solubility of this compound can be systematically approached as illustrated in the following workflow diagram.

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

High-purity this compound (>99%)

-

Analytical grade organic solvents

-

Sealed glass vials with screw caps

-

Analytical balance (± 0.0001 g)

-

Constant temperature orbital shaker or water bath

-

Syringes and 0.45 µm syringe filters compatible with the chosen solvent

-

Drying oven or vacuum desiccator

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Add a known mass or volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Analysis (Gravimetric Method):

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial.

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved.

-

Calculate the mass of the dissolved this compound and the mass of the solvent to determine the solubility (e.g., in g/100 g of solvent).

-

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For lower solubilities or for higher throughput, HPLC can be employed.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

After filtration of the saturated solution, dilute a known volume of the filtrate with the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration of this compound using the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Factors Influencing Solubility: A Deeper Dive

Temperature

The dissolution of most solid compounds, including this compound, is an endothermic process. Therefore, an increase in temperature generally leads to an increase in solubility.[5] This relationship can be described by the van't Hoff equation. For industrial applications such as crystallization, understanding the temperature dependence of solubility is critical for optimizing yield and purity.

Solvent Polarity and Hydrogen Bonding

The interplay between the polarity of the solvent and its ability to form hydrogen bonds is a key determinant of solubility.

Caption: Solute-Solvent Interaction Logic.

As depicted, polar protic solvents can engage in strong hydrogen bonding with the carboxylic acid group, leading to high solubility. Polar aprotic solvents can act as hydrogen bond acceptors, resulting in moderate solubility. Nonpolar solvents interact favorably with the nonpolar regions of the molecule but are poor at solvating the polar carboxylic acid group, generally leading to lower solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and industrial applications. This guide has provided a theoretical framework, a predictive solubility profile, and a detailed experimental protocol for its determination. By understanding the interplay of molecular structure, solvent properties, and temperature, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental methodology empowers scientists to generate precise, application-specific solubility data, fostering a deeper understanding and control over their chemical processes.

References

- BenchChem. (n.d.). Solubility profile of 4-methoxybenzoic acid in different solvents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88337, this compound. Retrieved from [Link]

-

Ferreira, O., & Franco, R. W. A. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Reactions, 3(3), 392-414. [Link]

-

Oliveira, F. S., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 52(1), 298-300. [Link]

- Khan Academy. (n.d.). Solubility of organic compounds.

- University of Zaragoza. (n.d.). Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents.

- Stenutz, R. (n.d.). This compound.

- BenchChem. (n.d.). 4-(trans-4-Ethylcyclohexyl)benzoic acid.

- ResearchGate. (n.d.). Thermodynamic study of the sublimation of eight 4-n-alkylbenzoic acids.

- Scribd. (n.d.). Solubility of Benzoic Acid in Organic Solvents.

Sources

Spectroscopic data for 4-Cyclohexylbenzoic acid (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Cyclohexylbenzoic acid (CAS No: 20029-52-1), a molecule of interest in materials science and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights.

Introduction: The Molecular Blueprint

This compound (C₁₃H₁₆O₂) is a bifunctional molecule featuring a rigid aromatic core and a flexible aliphatic cyclohexane ring, terminating in a carboxylic acid group. This unique structure imparts properties that are leveraged in liquid crystal synthesis and as a building block in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and Mass Spectra to provide a comprehensive and self-validating characterization of the molecule.

The Analytical Workflow: A Holistic Approach

The structural confirmation of a molecule like this compound is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Workflow for Spectroscopic Structural Elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the foundational data point for any chemical structure analysis: the molecular weight. For this compound, this technique confirms the elemental composition and offers insights into the molecule's stability and fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. Alternatively, a direct insertion probe can be used for solid samples.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation, the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z.

Data Interpretation

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions.

| m/z | Assignment | Interpretation |

| 204 | [M]⁺• | Molecular Ion: Confirms the molecular weight of 204 g/mol . Its presence indicates that the molecule is stable enough to survive the high-energy ionization process. |

| 187 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 159 | [M-COOH]⁺ | Loss of the entire carboxyl group, resulting in the cyclohexylbenzene cation. |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment, suggesting cleavage of the cyclohexyl group. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, a common fragment from benzoic acid derivatives. |

The most crucial piece of information is the molecular ion peak at m/z = 204 , which perfectly matches the calculated molecular weight of C₁₃H₁₆O₂ (204.26 g/mol ). This provides strong evidence for the elemental formula of the compound.[1]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations (stretching and bending), and the frequencies of these absorptions are characteristic of specific bond types.

Experimental Protocol: KBr Pellet

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Data Interpretation

The IR spectrum of this compound shows several characteristic absorption bands that confirm the presence of the carboxylic acid, the aromatic ring, and the cyclohexyl group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3000 (broad) | O-H stretch | Carboxylic Acid O-H |

| 2929, 2854 | C-H stretch | Cyclohexane (aliphatic) C-H |

| ~1680 | C=O stretch | Carboxylic Acid C=O (conjugated) |

| ~1610, 1575 | C=C stretch | Aromatic Ring C=C |

| ~1420 | O-H bend | Carboxylic Acid O-H in-plane bend |

| ~1290 | C-O stretch | Carboxylic Acid C-O |

| ~930 (broad) | O-H bend | Carboxylic Acid O-H out-of-plane bend (dimer) |

The most telling feature is the extremely broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1680 cm⁻¹ confirms the presence of a conjugated carbonyl group (C=O), its frequency lowered from the typical ~1710 cm⁻¹ due to conjugation with the benzene ring. Finally, the sharp peaks just below 3000 cm⁻¹ (2929 and 2854 cm⁻¹) are definitive evidence of the aliphatic C-H bonds in the cyclohexyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information about the chemical environment, connectivity, and spatial relationship of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ=0.00 ppm).

-

Data Acquisition: The sample is placed in the magnet of a high-field NMR spectrometer (e.g., 400 MHz).

-

¹H NMR: A proton NMR spectrum is acquired, providing information on the number of different types of protons, their chemical environment, and their neighboring protons.

-

¹³C NMR: A carbon-13 NMR spectrum is acquired (typically proton-decoupled), revealing the number of unique carbon environments in the molecule.

¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~12.8 | Singlet, broad | 1H | -COOH | The acidic proton is highly deshielded and typically appears as a broad singlet. |

| 7.86 | Doublet | 2H | Aromatic H (ortho to -COOH) | These protons are deshielded by the electron-withdrawing carboxylic acid group and the aromatic ring current. They are split by the adjacent meta-protons. |

| 7.35 | Doublet | 2H | Aromatic H (meta to -COOH) | These protons are less deshielded than the ortho-protons and are split by the ortho-protons. |

| 2.55 | Multiplet | 1H | Cyclohexyl CH (methine) | The single proton attached to the benzene ring is deshielded by the ring and appears as a complex multiplet due to coupling with the adjacent CH₂ groups. |

| 1.1-1.9 | Multiplet, broad | 10H | Cyclohexyl CH₂ | The remaining ten protons of the cyclohexyl ring are in a complex, overlapping region, typical for aliphatic cyclic systems. |

The clear 2H:2H doublet pattern in the aromatic region is characteristic of a 1,4-disubstituted (para) benzene ring. The integration values (1:2:2:1:10) perfectly match the number of protons in each unique environment of the this compound structure.

¹³C NMR Data Interpretation (Proton-Decoupled)

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. Due to symmetry, fewer than 13 signals are expected.

| Chemical Shift (δ, ppm) | Assignment | Causality | | :--- | :--- | -COOH | The carbonyl carbon is highly deshielded, appearing far downfield. | | ~170 | Aromatic C (ipso-, attached to -COOH) | The quaternary carbon attached to the carboxylic acid. | | ~148 | Aromatic C (ipso-, attached to cyclohexyl) | The quaternary carbon attached to the cyclohexyl group. | | ~130 | Aromatic CH (ortho to -COOH) | The two equivalent aromatic carbons ortho to the carboxylic acid. | | ~128 | Aromatic CH (meta to -COOH) | The two equivalent aromatic carbons meta to the carboxylic acid. | | ~44 | Cyclohexyl CH (methine) | The carbon directly attached to the aromatic ring. | | ~34 | Cyclohexyl CH₂ | The two equivalent methylene carbons adjacent to the methine carbon. | | ~27 | Cyclohexyl CH₂ | The two equivalent methylene carbons beta to the methine carbon. | | ~26 | Cyclohexyl CH₂ | The single methylene carbon gamma to the methine carbon. |

The presence of nine distinct signals in the ¹³C NMR spectrum is consistent with the molecular symmetry of this compound. The chemical shifts align perfectly with expectations for a carboxylic acid, a 1,4-disubstituted aromatic ring, and a cyclohexane ring.

Conclusion: A Unified Spectroscopic Portrait

The collective evidence from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides an unambiguous and comprehensive characterization of this compound.

-

MS confirms the molecular formula C₁₃H₁₆O₂ with a molecular ion at m/z 204.

-

IR identifies the key functional groups: a hydrogen-bonded carboxylic acid, a substituted aromatic ring, and aliphatic C-H bonds.

-

¹H NMR elucidates the 1,4-disubstitution pattern of the benzene ring and confirms the proton count and connectivity of the entire molecule.

-

¹³C NMR verifies the carbon skeleton and the presence of nine unique carbon environments consistent with the molecule's symmetry.

This self-validating dataset demonstrates the power of a multi-technique approach to structural elucidation, providing the high-confidence data required for advanced research and development applications.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

Sources

The Anvil of Precision: A Technical Guide to the Crystal Structure Analysis of 4-Cyclohexylbenzoic Acid and Its Analogs

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 4-Cyclohexylbenzoic acid. While a definitive public crystal structure for this specific compound remains elusive, this document leverages the well-established crystallographic data of a close structural analog, 4-tert-butylbenzoic acid, to provide a detailed, field-proven walkthrough of single-crystal X-ray diffraction (SC-XRD) analysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into experimental design, data interpretation, and the critical role of non-covalent interactions, such as hydrogen bonding, in dictating the solid-state architecture of benzoic acid derivatives.

Introduction: The Significance of Solid-State Structure

This compound (C₁₃H₁₆O₂) is a bifunctional molecule featuring a hydrophilic carboxylic acid group and a lipophilic cyclohexyl moiety attached to a central benzene ring.[1][2] This amphiphilic nature makes it and its derivatives valuable building blocks in materials science, particularly in the formulation of liquid crystals, and as intermediates in the synthesis of pharmaceuticals.[3] The therapeutic efficacy, stability, and bioavailability of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state properties, which are governed by the precise three-dimensional arrangement of molecules in the crystal lattice. Therefore, a thorough understanding of the crystal structure is paramount for rational drug design and materials engineering.

The primary technique for elucidating this atomic-level arrangement is single-crystal X-ray diffraction (SC-XRD).[4] This guide will detail the workflow of a typical SC-XRD analysis, from sample preparation to the final structural refinement, using 4-tert-butylbenzoic acid as a practical exemplar to illustrate the core concepts applicable to this compound.

The Cornerstone of Crystallography: Synthesis and Crystal Growth

The journey of crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 4-Alkylbenzoic Acids

The synthesis of 4-alkylbenzoic acids, including this compound and its analogs, can be achieved through various established organic chemistry routes. A common industrial method involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by a reduction and subsequent oxidation of the alkyl side chain to the carboxylic acid.[5] For instance, the synthesis of 4-tert-butylbenzoic acid is typically achieved by the liquid-phase air oxidation of 4-tert-butyltoluene.[6]

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in the process. The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution. Several techniques can be employed, and the optimal method is often determined empirically.

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound to a moderate extent and have a suitable vapor pressure to allow for slow evaporation over several days to weeks. For compounds like 4-alkylbenzoic acids, solvents such as ethanol, ethyl acetate, or a mixture thereof are often good starting points.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

-

Incubation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring and Harvesting: Monitor the vial periodically for the formation of well-defined, transparent crystals. Once suitable crystals have formed, they can be carefully harvested using a spatula or by decanting the mother liquor.

The rationale behind this meticulous process is to control the rate of nucleation and growth. Rapid evaporation leads to a rapid increase in supersaturation, favoring the formation of many small, often intergrown, crystals unsuitable for SC-XRD.

Unveiling the Lattice: Single-Crystal X-ray Diffraction

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4]

The Fundamental Principle: Bragg's Law

When a monochromatic X-ray beam is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. Constructive interference of the diffracted X-rays occurs only at specific angles that satisfy Bragg's Law:

nλ = 2d sin(θ)

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of diffraction. By systematically rotating the crystal and measuring the intensity and position of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.

Experimental Workflow: From Crystal to Structure

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: A schematic of the single-crystal X-ray diffraction workflow.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing and Reduction: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for experimental factors such as polarization and absorption.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-